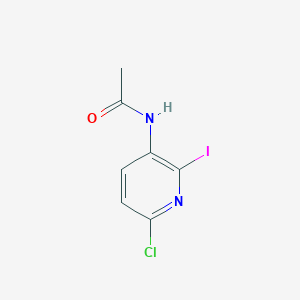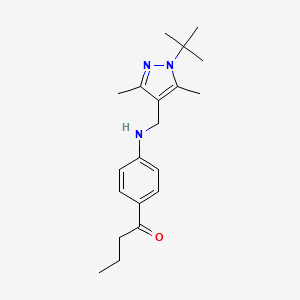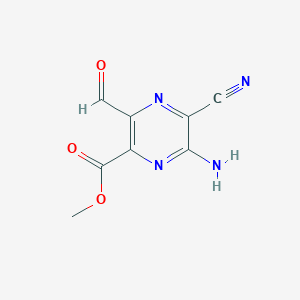
4,6-Diethyl-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethyl-2-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and coenzymes.
Méthodes De Préparation
The synthesis of 4,6-Diethyl-2-methylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction typically occurs in an alcoholic solvent like methanol or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4,6-Diethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
4,6-Diethyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: Pyrimidine derivatives are essential in the study of nucleic acids and their functions. This compound can be used to synthesize analogs of nucleotides for research purposes.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Diethyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, pyrimidine derivatives often target enzymes or receptors involved in critical biological pathways. For example, they may inhibit enzymes like thymidylate synthase or dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
4,6-Diethyl-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dimethyl-2-methylpyrimidine: Similar in structure but with methyl groups instead of ethyl groups at positions 4 and 6.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups at positions 4 and 6 instead of ethyl groups.
4,6-Dichloro-2-methylpyrimidine: Contains chlorine atoms at positions 4 and 6 instead of ethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups may enhance its lipophilicity and alter its interaction with biological targets compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4,6-diethyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-9(5-2)11-7(3)10-8/h6H,4-5H2,1-3H3 |
Clé InChI |
XAIIGYCKNXXUCX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)


![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)





![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)


